N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1040632-39-0
Cat. No.: VC8041305
Molecular Formula: C23H21N3O2S2
Molecular Weight: 435.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040632-39-0 |
|---|---|
| Molecular Formula | C23H21N3O2S2 |
| Molecular Weight | 435.6 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C23H21N3O2S2/c1-14-9-10-18(15(2)11-14)24-19(27)13-30-23-25-20-17(16-7-5-4-6-8-16)12-29-21(20)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,24,27) |
| Standard InChI Key | PZPYYAOCAKZOKG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4)C |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure integrates three critical components:
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A thieno[3,2-d]pyrimidine core, a bicyclic system combining thiophene and pyrimidine rings. This scaffold is known for its planar geometry and ability to participate in π-π stacking interactions with biological targets.
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A sulfanyl group (-S-) at position 2 of the pyrimidine ring, which enhances reactivity through nucleophilic substitution pathways.
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An N-(2,4-dimethylphenyl)acetamide moiety, contributing hydrophobic interactions and steric bulk that may influence target binding.
Physicochemical Properties
Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>21</sub>N<sub>3</sub>O<sub>2</sub>S<sub>2</sub> |
| Molecular Weight | 435.6 g/mol |
| CAS Number | 1040632-39-0 |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
The calculated LogP value (≈3.2) suggests moderate lipophilicity, aligning with its potential for membrane permeability in biological systems.
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis involves three principal stages:
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Core Formation: Construction of the thieno[3,2-d]pyrimidine ring via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions.
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Sulfanyl Group Introduction: Reaction of the core with mercaptoacetic acid derivatives in the presence of bases like K<sub>2</sub>CO<sub>3</sub> to form the sulfanyl bridge.
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Acetamide Functionalization: Coupling the intermediate with 2,4-dimethylaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Optimization Challenges
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Yield Improvements: Early synthetic routes reported yields of 35–40%, which were enhanced to 60–65% by optimizing solvent systems (e.g., switching from DMF to THF) and reaction temperatures (80°C → 60°C).
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Purity Considerations: Column chromatography (silica gel, ethyl acetate/hexane) remains critical for isolating the product from byproducts like unreacted aniline or dimerized intermediates.
Biological Activities and Mechanisms
Antimicrobial Effects
Thieno[3,2-d]pyrimidines exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC ≈ 8 µg/mL) and fungi (e.g., C. albicans, MIC ≈ 16 µg/mL). The sulfanyl group may enhance membrane disruption via thiol-mediated oxidative stress.
Pharmacological Profiling
ADME Properties
Predicted parameters (SwissADME):
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Absorption: High gastrointestinal absorption (85%) due to moderate LogP.
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the methyl and phenyl groups.
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Half-Life: ~4.2 hours in murine models, suggesting twice-daily dosing regimens.
Toxicity Screening
Preliminary assays in zebrafish embryos indicate a therapeutic index (LD<sub>50</sub>/EC<sub>50</sub>) of 8.5, with hepatotoxicity observed at doses >100 mg/kg.
Comparative Analysis with Structural Analogs
| Compound | Substituent | Anticancer IC<sub>50</sub> (MCF-7) | Antimicrobial MIC (S. aureus) |
|---|---|---|---|
| Target Compound | 3-Methyl, 7-Phenyl | 12 µM | 8 µg/mL |
| Ethyl Analog | 3-Ethyl, 7-Phenyl | 9 µM | 6 µg/mL |
| 2,6-Dimethylphenyl | 2,6-Dimethylphenyl | 18 µM | 12 µg/mL |
The ethyl analog shows enhanced potency, likely due to improved hydrophobic interactions, while bulkier substituents (e.g., 2,6-dimethylphenyl) reduce activity.
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